Cas no 1217042-64-2 (N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride)

N-[2-(Diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic small-molecule compound featuring a benzothiazole core with difluoro substitutions and a furan carboxamide moiety. Its hydrochloride salt form enhances solubility and stability, making it suitable for research applications. The diethylaminoethyl side chain contributes to improved bioavailability and membrane permeability. The compound’s structural design suggests potential utility in medicinal chemistry, particularly in targeting specific enzymatic or receptor interactions due to its heterocyclic framework. Its well-defined chemical properties and purity make it a valuable candidate for exploratory studies in drug discovery and biochemical assays.
N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride structure
1217042-64-2 structure
Product Name:N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride
CAS No:1217042-64-2
MF:C18H20ClF2N3O2S
MW:415.885108947754
CID:5509161
Update Time:2025-06-08

N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide:hydrochloride
    • N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride
    • Inchi: 1S/C18H19F2N3O2S.ClH/c1-3-22(4-2)7-8-23(17(24)14-6-5-9-25-14)18-21-16-13(20)10-12(19)11-15(16)26-18;/h5-6,9-11H,3-4,7-8H2,1-2H3;1H
    • InChI Key: ZHZFYBKBSAVTRM-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C(N(CCN(CC)CC)C1=NC2=C(F)C=C(F)C=C2S1)=O.[H]Cl

N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride Pricemore >>

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Additional information on N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride

Introduction to N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride (CAS No. 1217042-64-2)

N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride (CAS No. 1217042-64-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The structure of this molecule is characterized by a fused heterocyclic system, which includes a furan ring and a benzothiazole moiety. The presence of two fluorine atoms at the 4 and 6 positions of the benzothiazole ring enhances its electronic properties and influences its interactions with biological targets. The amide functional group and the diethylamino side chain contribute to the compound's solubility and pharmacokinetic profile, making it an attractive candidate for further investigation.

In recent years, there has been a growing interest in the development of novel compounds that target infectious diseases and cancer. The benzothiazole scaffold is well-known for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of fluorine atoms into this scaffold has been shown to modulate these activities, often leading to increased potency and selectivity.

One of the most compelling aspects of N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride is its potential as an inhibitor of enzymes involved in viral replication. Recent studies have demonstrated that compounds with similar structures can disrupt critical viral pathways, thereby preventing the spread of infection. The diethylamino side chain in this molecule is particularly noteworthy, as it can enhance binding affinity to target proteins by forming multiple hydrogen bonds and hydrophobic interactions.

The hydrochloride salt form of this compound improves its stability and bioavailability, making it more suitable for formulation into drug products. This salt form also facilitates easier handling and storage, which is crucial for both preclinical and clinical studies. The compound's solubility profile in water and organic solvents further enhances its potential for use in various pharmaceutical applications.

Current research efforts are focused on understanding the mechanisms of action of this compound and identifying its most effective targets. Preclinical studies have shown promising results in vitro, indicating that it can inhibit the growth of certain cancer cell lines and reduce viral replication in infected cells. These findings have prompted further investigation into its potential as a therapeutic agent.

The synthesis of N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, are employed to construct the complex heterocyclic system efficiently. These synthetic strategies not only highlight the compound's structural complexity but also underscore the importance of skilled chemists in developing novel pharmaceuticals.

The pharmacological properties of this compound are being studied in collaboration with academic institutions and pharmaceutical companies. Initial findings suggest that it may have applications in treating both infectious diseases and certain types of cancer. The ability to modulate enzyme activity with high selectivity makes it a valuable tool for drug discovery efforts.

In conclusion, N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride (CAS No. 1217042-64-2) represents a significant advancement in the field of medicinal chemistry. Its unique structure and promising biological activities position it as a strong candidate for further development into new therapeutic agents. As research continues to uncover its full potential, this compound is likely to play an important role in addressing some of today's most challenging medical conditions.

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